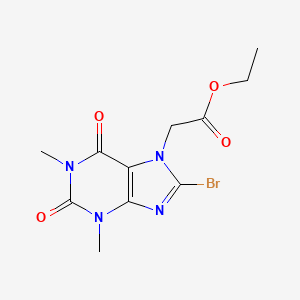
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl acetate group attached to a purine nucleus. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves the bromination of 1,3-dimethylxanthine followed by esterification. The process can be summarized as follows:
Bromination: 1,3-dimethylxanthine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields dehalogenated or partially reduced purine compounds.
科学研究应用
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism.
Medicine: Research explores its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom and ethyl acetate group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby disrupting normal biochemical pathways.
相似化合物的比较
Theophylline: A naturally occurring purine derivative with bronchodilator properties.
Caffeine: Another purine derivative known for its stimulant effects.
8-Bromotheophylline: Similar in structure but lacks the ethyl acetate group.
Uniqueness: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is unique due to the presence of both a bromine atom and an ethyl acetate group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
生物活性
Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H13BrN4O4
- Molecular Weight : 345.15 g/mol
- Melting Point : 153-153.5 °C
- Boiling Point : Predicted to be around 501.1 ± 60.0 °C
Synthesis
The synthesis of this compound typically involves the reaction of 8-bromo-1,3-dimethylpurine-2,6-dione with ethyl 2-chloroacetate. This method has been documented in various studies focusing on the development of purine derivatives with enhanced biological activity .
Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic activity. In a study assessing various compounds in in vivo models, it was found that certain derivatives showed analgesic effects superior to that of acetylsalicylic acid (ASA). Specifically, compounds with an N′-arylidenehydrazide moiety demonstrated up to 36-fold increased activity compared to ASA .
Anti-inflammatory Effects
In addition to analgesic properties, these compounds have shown potential anti-inflammatory effects. Selected derivatives were observed to inhibit tumor necrosis factor alpha (TNF-α) production in rat models of lipopolysaccharide-induced endotoxemia. This suggests that the mechanisms underlying their analgesic effects may also involve anti-inflammatory pathways .
Case Studies and Research Findings
属性
IUPAC Name |
ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDKMQKKXZWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













